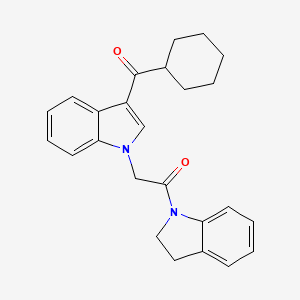

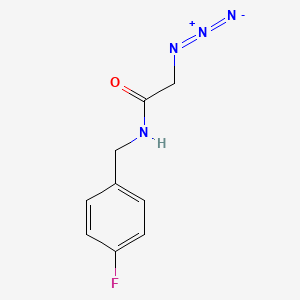

![molecular formula C26H31N7O2S B2539203 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamin CAS No. 685108-11-6](/img/structure/B2539203.png)

2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is a useful research compound. Its molecular formula is C26H31N7O2S and its molecular weight is 505.64. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Energetische Materialien

Hintergrund: Energetische Materialien spielen eine entscheidende Rolle in Sprengstoffen, Treibstoffen und Pyrotechnik. Forscher suchen ständig nach neuartigen Verbindungen mit verbesserten Leistungs- und Sicherheitseigenschaften.

Verbindung 5: Sekundärer Sprengstoff: Verbindung 10: Hitzebeständiger Sprengstoff: Verbindungen 14, 17 und 19: Primäre Sprengstoffe:Antiepileptische Aktivität

Hintergrund: Antiepileptika sind unerlässlich für die Behandlung von Epilepsie. Ständig werden neue Verbindungen mit verbesserter Wirksamkeit erforscht.

Pyrimidin-7(4H)-on-Motiv:Medizinische Chemie

Hintergrund: Die Pharmaindustrie sucht nach neuen Wirkstoffkandidaten mit unterschiedlichen Strukturen und verbesserten therapeutischen Profilen.

[1,2,4]Triazolo[1,5-a]pyrimidin-Einheit:- Klinische Studien und zugelassene Medikamente (z. B. Trapidil, Essramycin, DSM-265) deuten auf das Potenzial dieser Einheit in der medizinischen Chemie hin .

Brustkrebsforschung

Hintergrund: Brustkrebs ist weltweit eine bedeutende gesundheitliche Herausforderung. Neuartige Verbindungen werden auf ihre antiproliferativen Wirkungen untersucht.

Antiproliferative Aktivität:- In Brustkrebszelllinien (MCF-7, LN) zeigen die synthetisierten [1,2,4]-Triazolo[1,5-a]pyrimidin-Derivate eine gute antiproliferative Aktivität .

Anticonvulsive Eigenschaften

Hintergrund: Anticonvulsiva sind entscheidend für die Behandlung von Krampfanfällen. Neue Verbindungen werden auf ihre Wirksamkeit und Sicherheit hin untersucht.

Bewertung in primären kortikalen Neuronen:Schwache Wechselwirkungen in energetischen Materialien

Hintergrund: Das Verständnis schwacher Wechselwirkungen in energetischen Materialien hilft bei der Entwicklung sichererer und effizienterer Verbindungen.

Röntgenbeugungsstudie:Wirkmechanismus

Target of action

The compound contains a [1,2,4]triazolo[1,5-a]pyrimidine core, which is a common structural motif in many bioactive molecules. Compounds with this core have been reported to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Mode of action

For example, some are known to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .

Result of action

Without specific studies on this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine core have shown anti-epileptic activities .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For example, the azo compound 10, which has a similar structure, has a remarkable measured density of 1.91 g cm −3 at 20 °C, and excellent thermal stability (T d = 305 °C) .

Biochemische Analyse

Biochemical Properties

2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as RNA polymerase, by binding to specific sites on the enzyme . Additionally, it can interact with proteins involved in cell signaling pathways, potentially altering their function and affecting downstream processes. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with target biomolecules.

Cellular Effects

The effects of 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the polymerization of microtubules, leading to disruptions in cell division and growth. Additionally, it may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific sites on enzymes and proteins, leading to their inhibition or activation . For example, it can bind to the active site of RNA polymerase, preventing the enzyme from synthesizing RNA. Additionally, it may interact with transcription factors, altering their ability to regulate gene expression. These binding interactions are facilitated by the compound’s unique chemical structure, which allows it to form stable complexes with target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, the compound may degrade, leading to a reduction in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects highlight the importance of carefully controlling experimental conditions when using this compound in research.

Dosage Effects in Animal Models

The effects of 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in glycolysis, resulting in reduced glucose metabolism and energy production. Additionally, it can interact with cofactors such as NADH and ATP, further influencing metabolic pathways and cellular energy balance.

Transport and Distribution

The transport and distribution of 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it may bind to transport proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its effectiveness and potential side effects. Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of 2-(4-Benzhydrylpiperazino)-6-(tert-butylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine plays a crucial role in its activity and function . This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization within these compartments can affect the compound’s ability to interact with target biomolecules and exert its biological effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while accumulation in the mitochondria could impact cellular energy production and metabolism.

Eigenschaften

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-6-tert-butylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N7O2S/c1-26(2,3)36(34,35)21-18-28-24-29-25(30-33(24)23(21)27)32-16-14-31(15-17-32)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,18,22H,14-17,27H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYPOYDOVUFWIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1=C(N2C(=NC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)

![2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2539123.png)

![3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2539124.png)

![2-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B2539128.png)

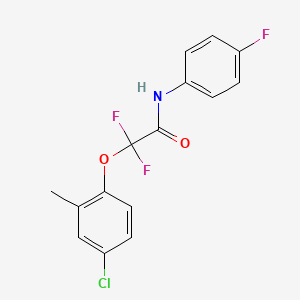

![Tert-butyl N-[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]propyl]-N-(pyridin-3-ylmethyl)carbamate](/img/structure/B2539130.png)

![2-[(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2539134.png)

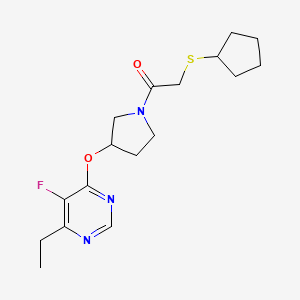

![N-(2-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2539137.png)

![5-Allyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2539138.png)

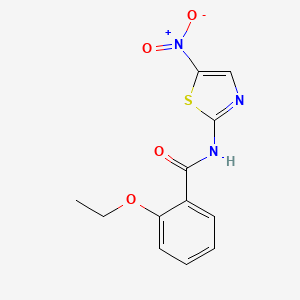

![2,5-dichloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-3-carboxamide](/img/structure/B2539142.png)